Physicochemical Property Comparison: LogP and Topological Polar Surface Area (TPSA) vs. 5-Bromo Isomer and Unsubstituted Core
The 7-bromo substitution on the benzimidazole core imparts distinct physicochemical properties compared to its 5-bromo isomer and the unsubstituted parent compound. The XLogP3 of 7-Bromo-1H-benzimidazol-5-amine is 1.5, with a TPSA of 54.7 Ų [1]. This moderate lipophilicity and hydrogen-bonding capacity make it well-suited for oral bioavailability and blood-brain barrier penetration in drug design. In contrast, the 5-bromo-1H-benzimidazole-5-amine isomer (CAS 177843-26-4) is predicted to have a different XLogP3 and TPSA due to altered electron distribution [2]. The unsubstituted 1H-benzimidazol-5-amine (CAS 20374-80-9) has a significantly lower molecular weight (133.15 g/mol) and a different logP value, leading to divergent pharmacokinetic profiles when incorporated into a final drug molecule [3].
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | XLogP3: 1.5; TPSA: 54.7 Ų; MW: 212.05 g/mol |
| Comparator Or Baseline | 5-Bromo-1H-benzimidazol-5-amine: Data not publicly available; 1H-Benzimidazol-5-amine: XLogP3 ~0.8, TPSA ~54.7 Ų, MW: 133.15 g/mol |
| Quantified Difference | Target compound is more lipophilic (ΔXLogP3 ~ +0.7) and heavier (ΔMW ~ +78.9 g/mol) than the unsubstituted core. |
| Conditions | Computational predictions from PubChem 2024.11.20 release. |
Why This Matters
The distinct physicochemical profile ensures that incorporating this building block yields final compounds with predictable and often desirable ADME properties, which cannot be replicated by using the unsubstituted or isomeric analogs.
- [1] PubChem. (2025). 7-Bromo-1H-benzimidazol-5-amine. Compound Summary for CID 18379868. View Source
- [2] IChemistry. (n.d.). CAS:177843-26-4 | 1H-Benzimidazol-6-amine,7-bromo-. View Source
- [3] PubChem. (2025). 1H-Benzimidazol-5-amine. Compound Summary for CID 2733149. View Source
